3-bromo-2-fluoro-6-methoxyphenylboronic acid

Descripción general

Descripción

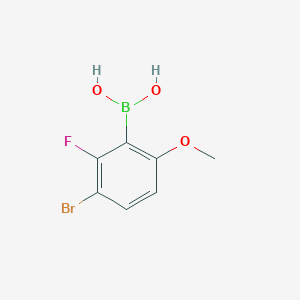

3-bromo-2-fluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO3. It is a boronic acid derivative that features a bromine, fluorine, and methoxy group attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-6-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-fluoro-6-methoxybenzene using bis(pinacolato)diboron under inert atmosphere conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-2-fluoro-6-methoxyphenylboronic acid primarily undergoes substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or vinyl halide as the coupling partner.

Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a boronate ester.

Major Products Formed

Aplicaciones Científicas De Investigación

3-bromo-2-fluoro-6-methoxyphenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-bromo-2-fluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

(3-Methoxyphenyl)boronic acid: This compound lacks the bromine and fluorine substituents, making it less reactive in certain coupling reactions.

(3-Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a bromine and fluorine, which can significantly alter its reactivity and applications.

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid: This compound has a different substitution pattern, which can affect its reactivity and the types of products formed in reactions.

Uniqueness

3-bromo-2-fluoro-6-methoxyphenylboronic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity in various chemical reactions .

Actividad Biológica

3-Bromo-2-fluoro-6-methoxyphenylboronic acid (C7H7BBrFO3) is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential in drug development, particularly in targeting various enzymatic pathways and cellular processes. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and research findings.

Chemical Structure and Properties

The structure of this compound includes:

- A phenyl ring substituted with a bromine atom, a fluorine atom, and a methoxy group.

- A boronic acid functional group that facilitates its reactivity in biological systems.

This compound exhibits significant biochemical properties:

- Enzyme Interaction : It interacts with various enzymes, particularly those involved in phosphorylation processes. This interaction can lead to alterations in the phosphorylation states of key signaling proteins, affecting cellular signaling pathways.

- Carbon-Carbon Bond Formation : The compound is extensively used in Suzuki-Miyaura cross-coupling reactions, which are crucial for synthesizing complex organic molecules.

Cellular Effects

The compound has been shown to influence several cellular functions:

- Cell Signaling : It modulates cell signaling pathways by affecting the activity of kinases and phosphatases. This modulation can alter gene expression and metabolic processes within cells.

- Apoptosis and Necrosis : In animal models, low doses enhance cellular function, while high doses can induce apoptosis and necrosis, indicating a dose-dependent relationship regarding its biological effects.

At the molecular level, this compound exerts its effects through specific binding interactions:

- Enzyme Inhibition : The compound can inhibit or activate enzymes by binding to their active sites. This results in altered catalytic activities that can influence various biochemical pathways.

- Gene Expression Modulation : By interacting with transcription factors, it can induce changes in gene expression that affect cellular metabolism and function.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential applications in various fields:

Antimicrobial Activity

Research indicates that boronic acids, including this compound, possess antimicrobial properties:

- In Vitro Studies : The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antifungal agents .

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | Moderate | - |

| Aspergillus niger | Lower than AN2690 | Higher efficacy |

| Escherichia coli | Moderate | - |

| Bacillus cereus | Lower than AN2690 | Higher efficacy |

Cancer Research

In cancer biology, boronic acids have been explored as proteasome inhibitors:

- Cell Cycle Arrest : Studies have shown that certain boronic acid derivatives can halt cell cycle progression at the G2/M phase in cancer cell lines, leading to growth inhibition .

Transport and Distribution

The transport mechanisms of this compound within cells involve specific transporters:

- Subcellular Localization : The localization of this compound to specific organelles is crucial for its biological activity. Its distribution is influenced by chemical properties such as solubility and membrane affinity.

Propiedades

IUPAC Name |

(3-bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNKVONBBPZCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659385 | |

| Record name | (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309980-91-3 | |

| Record name | Boronic acid, B-(3-bromo-2-fluoro-6-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.